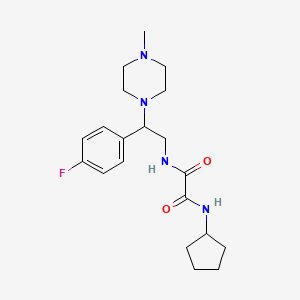![molecular formula C12H16ClNO4S B2927580 tert-butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate CAS No. 1508885-92-4](/img/structure/B2927580.png)
tert-butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate: is an organic compound with the molecular formula C12H16ClNO4S. It is a solid powder that is typically used as a reagent in organic synthesis and has applications in various fields including chemistry and biomedicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate generally involves the reaction of tert-butyl carbamate with 4-(chlorosulfonyl)-3-methylphenyl isocyanate. This reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in batch reactors where temperature, pressure, and reaction time are carefully monitored .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in suitable solvents like ether or tetrahydrofuran.
Major Products:
Substitution Reactions: The major products are typically derivatives where the chlorosulfonyl group is replaced by the nucleophile.
Oxidation and Reduction Reactions: The products depend on the specific oxidizing or reducing agents used and the reaction conditions.
Scientific Research Applications
Chemistry:
- Used as a reagent in the synthesis of various organic compounds.
- Employed in the development of new synthetic methodologies.
Biology and Medicine:
- Utilized in the synthesis of biologically active molecules.
- Acts as a precursor in the development of pharmaceuticals.
Industry:
- Applied in the production of specialty chemicals.
- Used in the manufacture of advanced materials and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate involves its ability to act as a reactive intermediate in organic synthesis. The chlorosulfonyl group is highly reactive and can form covalent bonds with various nucleophiles, facilitating the formation of new chemical entities. This reactivity is harnessed in the synthesis of complex molecules, where the compound acts as a building block .
Comparison with Similar Compounds
- tert-Butyl N-[4-(chlorosulfonyl)phenyl]carbamate
- tert-Butyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate
Uniqueness: tert-Butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate is unique due to the presence of the methyl group at the 3-position of the phenyl ring. This structural feature can influence the compound’s reactivity and the types of reactions it undergoes, making it distinct from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(4-chlorosulfonyl-3-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-8-7-9(5-6-10(8)19(13,16)17)14-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXNTDXROIYOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-1-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2927498.png)
![1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B2927501.png)

![3-benzyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2927503.png)
![2-bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole](/img/structure/B2927504.png)

![1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2927507.png)
![1-(Chloromethyl)-3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2927508.png)

![3-amino-N-cyclohexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2927514.png)



![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2927520.png)
